molecular formula C12H15NO7S B282171 2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol

2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B282171
M. Wt: 317.32 g/mol
InChI Key: SZAOZNVCHHBUDZ-DVYMNCLGSA-N
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Description

2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique structural features. This compound contains a hydroxymethyl group, a nitrophenyl group, and a sulfanyl group attached to an oxane ring. Its stereochemistry is defined by the specific arrangement of its substituents, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the nitrophenyl and sulfanyl groups through nucleophilic substitution reactions. The final deprotection step yields the desired compound. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylated, aminated, or substituted oxane rings. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in organic reactions.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its functional groups can be modified to create derivatives that interact with specific biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenyl group can be modified to create compounds with antimicrobial or anticancer properties.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, such as pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenyl group can participate in π-π interactions, and the sulfanyl group can act as a nucleophile. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-aminophenyl)sulfanyloxane-3,4,5-triol
  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-carboxyphenyl)sulfanyloxane-3,4,5-triol
  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methylphenyl)sulfanyloxane-3,4,5-triol

Uniqueness

The uniqueness of 2-(hydroxymethyl)-6-({2-nitrophenyl}sulfanyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9-,10+,11-,12-/m1/s1

InChI Key

SZAOZNVCHHBUDZ-DVYMNCLGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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